5-chloro-N-(2-methylcyclohexyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(2-methylcyclohexyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound is a pyrimidine derivative that has shown promising results in scientific research studies.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-methylcyclohexyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. The compound has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell growth and survival. It also inhibits the activity of various kinases and transcription factors that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, anti-inflammatory and antioxidant properties, and the modulation of various signaling pathways and enzymes involved in cellular processes.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments, including its potent activity against cancer cell lines, anti-inflammatory and antioxidant properties, and the ability to modulate various signaling pathways and enzymes involved in cellular processes. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on 5-chloro-N-(2-methylcyclohexyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. These include further studies on its safety and efficacy in vivo, the development of analogs with improved potency and selectivity, and the identification of novel targets and signaling pathways that can be modulated by the compound. Additionally, the compound's potential applications in other fields, such as agriculture and environmental science, should also be explored.
Synthesis Methods
The synthesis of 5-chloro-N-(2-methylcyclohexyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 2-methylcyclohexylamine in the presence of a suitable solvent and a catalyst. The reaction yields the desired compound in good yield and purity.
Scientific Research Applications
The compound has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit potent activity against various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
5-chloro-N-(2-methylcyclohexyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3OS/c1-8-5-3-4-6-10(8)16-12(18)11-9(14)7-15-13(17-11)19-2/h7-8,10H,3-6H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLWXAWHXILRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-methylcyclohexyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.